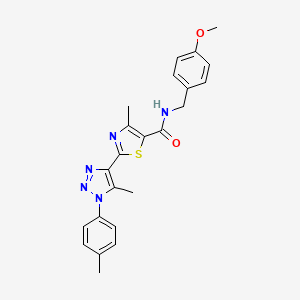

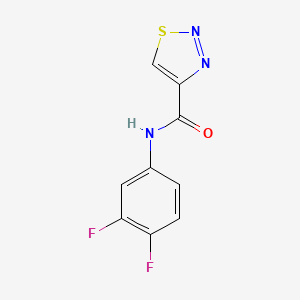

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the linear formula C13H10BF2NO3 . Another compound, “N-(3,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” has a linear formula of C17H15F2N5OS .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another synthesis method involves the oxidation of amidrazones using MnO2 in dry CH2Cl2 .

Molecular Structure Analysis

The molecular weight of “N-(3,4-Difluorophenyl) 3-boronobenzamide” is 277.04 . The structure of these compounds was confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of related compounds like “3,4-Difluorophenyl Isocyanate” is contingent upon the specific reaction it engages in . Generally, these compounds exhibit high reactivity, forming diverse covalent bonds with other molecules.

Physical And Chemical Properties Analysis

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a liquid at 20°C and has a specific gravity of 1.34 . It has a boiling point of 85°C/30mmHg and a flash point of 63°C .

Aplicaciones Científicas De Investigación

Synthesis and Anti-Inflammatory Activity

A study highlighted the synthesis of new 1,3,4-thiadiazoles with pyrazole and pyrrole moieties, demonstrating significant anti-inflammatory activity. These compounds were synthesized using intermediate compounds 1,3,4-thiadiazolacrylamides, with several exhibiting potent anti-inflammatory effects compared to the standard drug indomethacin (Maddila et al., 2016).

Anticancer Activity

Another research effort focused on novel thiazole-5-carboxamide derivatives, synthesized and evaluated for their anticancer activity against various cell lines. The study identified compounds with significant anticancer potential, highlighting the importance of structural features in anticancer activity (Cai et al., 2016).

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives as inhibitors of photosynthetic electron transport offered new leads in the development of herbicides. These compounds, through comprehensive structure-activity relationship analysis, exhibited inhibitory properties on the light-driven reduction of ferricyanide by spinach chloroplasts, suggesting potential applications in agricultural chemistry (Vicentini et al., 2005).

Antimicrobial Activity

A study on the synthesis and evaluation of new heterocycles containing the 1,3,4-thiadiazole moiety revealed promising antimicrobial activities. These compounds, through innovative synthetic routes, showed efficacy against a variety of microorganisms, indicating their potential as antimicrobial agents (Farghaly et al., 2011).

Nematocidal Evaluation

In the context of agrochemical applications, the synthesis of pyrazole carboxamide derivatives and their evaluation for nematocidal activity highlighted the potential of fluorine-containing pyrazole carboxamides. Despite exhibiting weak fungicidal activity, some compounds showed good efficacy against M. incognita, a nematode pest, suggesting a promising avenue for developing novel nematocides (Zhao et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBGTIJVQMQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)

![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)